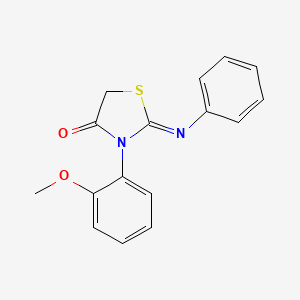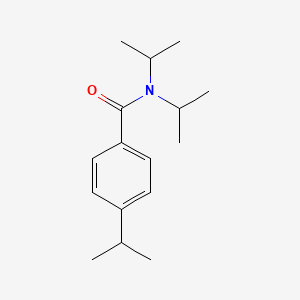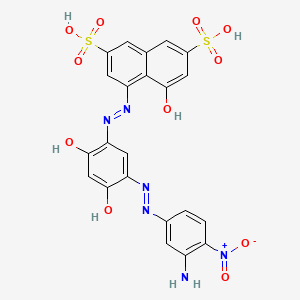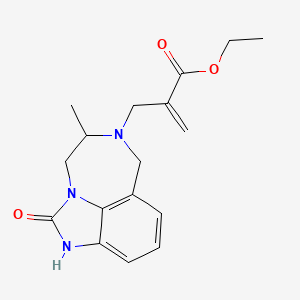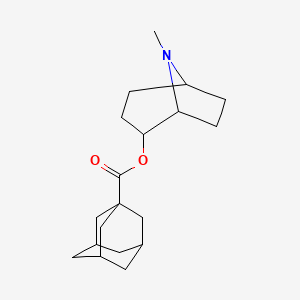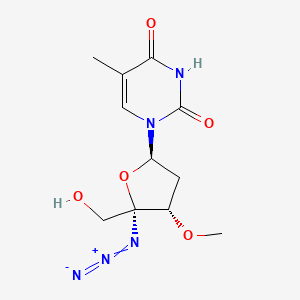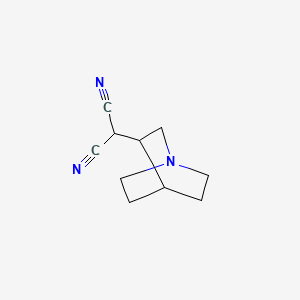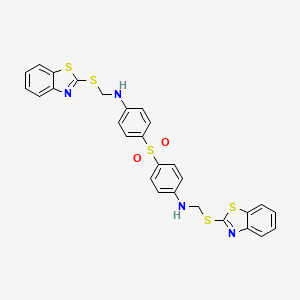
((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Reactants: Phenoxycarbonothioyl chloride, Thiolating agent (e.g., sodium thiolate)
- Conditions: Room temperature, inert atmosphere
- Reaction:
C6H5OCSCl+2RSH→C6H5OCS2R+HCl
Industrial Production Methods
Industrial production of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and temperature control is crucial to maintain product consistency and yield.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene typically involves the reaction of phenol with carbon disulfide and a suitable halogenating agent, such as phosphorus pentachloride (PCl(_{5})). The reaction proceeds through the formation of intermediate compounds, which are subsequently treated with thiolating agents to introduce the thioester groups.
-
Step 1: Formation of Phenoxycarbonothioyl Chloride
- Reaction:
C6H5OH+CS2+PCl5→C6H5OCSCl+POCl3+HCl
Reactants: Phenol, Carbon disulfide, Phosphorus pentachloride
Conditions: Reflux in an inert atmosphere
- Reaction:
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation:
- Reagents: Oxidizing agents such as hydrogen peroxide (H({2})O({2})) or potassium permanganate (KMnO(_{4}))
- Conditions: Mild to moderate temperatures
- Products: Sulfoxides and sulfones
-
Reduction:
- Reagents: Reducing agents such as lithium aluminum hydride (LiAlH({4})) or sodium borohydride (NaBH({4}))
- Conditions: Low temperatures, inert atmosphere
- Products: Thiols and alcohols
-
Substitution:
- Reagents: Nucleophiles such as amines or alkoxides
- Conditions: Room temperature to moderate heating
- Products: Substituted thioesters and ethers
Common Reagents and Conditions
- Oxidizing Agents: Hydrogen peroxide, potassium permanganate
- Reducing Agents: Lithium aluminum hydride, sodium borohydride
- Nucleophiles: Amines, alkoxides
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with thiol-containing biomolecules makes it useful in studying protein function and enzyme activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its reactivity with thiol groups suggests possible applications in drug development, particularly in targeting cysteine residues in proteins.
Industry
Industrially, this compound is used in the production of polymers and advanced materials. Its ability to form stable thioester linkages makes it valuable in the synthesis of high-performance materials with unique mechanical and chemical properties.
Wirkmechanismus
The mechanism of action of ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene involves its interaction with thiol groups in biomolecules. The compound can form covalent bonds with cysteine residues in proteins, leading to changes in protein structure and function. This reactivity is exploited in various applications, from biochemical assays to therapeutic interventions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylcarbonothioylthio)pentanoic acid
- Dithiobenzoic acid
- Phenyl dithiocarbamate
Uniqueness
Compared to similar compounds, ((((Phenoxycarbonothioyl)dithio)carbonothioyl)oxy)benzene stands out due to its multiple thioester groups and phenoxy functionality. This unique structure provides enhanced reactivity and versatility in chemical synthesis and material science applications.
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it valuable in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and applications can lead to new discoveries and advancements in multiple disciplines.
Eigenschaften
CAS-Nummer |
66787-03-9 |
|---|---|
Molekularformel |
C14H10O2S4 |
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
O-phenyl (phenoxycarbothioyldisulfanyl)methanethioate |
InChI |
InChI=1S/C14H10O2S4/c17-13(15-11-7-3-1-4-8-11)19-20-14(18)16-12-9-5-2-6-10-12/h1-10H |
InChI-Schlüssel |
DGVTWRJWSFKBJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=S)SSC(=S)OC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


